molecular formula C12H13NO4 B8691286 Benzyl 2-(2-oxooxazolidin-4-yl)acetate

Benzyl 2-(2-oxooxazolidin-4-yl)acetate

Cat. No.: B8691286
M. Wt: 235.24 g/mol
InChI Key: VFXVGUKENCPCBN-UHFFFAOYSA-N
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Description

Benzyl 2-(2-oxooxazolidin-4-yl)acetate (CAS: 13590-42-6) is an oxazolidinone-containing ester with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol . The compound features a benzyl ester group linked to a 2-oxooxazolidin-4-yl moiety, a structural motif associated with pharmacological activity, particularly in antimicrobial agents like linezolid.

Oxazolidinones are known for their role in inhibiting bacterial protein synthesis, and ester derivatives often serve as prodrugs or synthetic precursors.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

benzyl 2-(2-oxo-1,3-oxazolidin-4-yl)acetate

InChI

InChI=1S/C12H13NO4/c14-11(6-10-8-17-12(15)13-10)16-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)

InChI Key

VFXVGUKENCPCBN-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(a) Benzyl Phenyl Acetate (CAS: 102-16-9)
  • Structure: A simple benzyl ester lacking the oxazolidinone ring.
  • Molecular Formula : C₁₅H₁₄O₂; Molecular Weight : 226.27 g/mol .
  • Physical Properties :
    • Boiling Point: 317–319°C
    • Purity: ≥98% (GC)
    • Refractive Index: 1.553–1.558 .
  • Applications : Used in fragrances and flavorings due to its aromatic profile.
  • Hazards : Causes skin/eye irritation and exhibits aquatic toxicity (H412) .
(b) Benzyl Acetate (CAS: 140-11-4)
  • Structure : A basic ester with a benzyl group and acetate.
  • Molecular Formula : C₉H₁₀O₂; Molecular Weight : 150.17 g/mol .
  • Physical Properties :
    • Boiling Point: ~215°C (literature value; lists -51°C, likely a typographical error)
    • Flash Point: 95°C .
  • Applications : Common solvent and flavoring agent.
  • Hazards : Chronic aquatic toxicity (H412) .
(c) Complex Oxazolidinone Derivatives

describes compounds like (S)-4-({3-[2-(Dimethylamino)ethyl]-1-[(3-[2-(dimethylamino)ethyl]-5-[(S)-2-oxooxazolidin-4-yl]methyl]-1H-indol-2-yl)methyl]-1H-indol-5-yl}methyl)oxazolidin-2-one, which incorporate the 2-oxooxazolidin-4-yl group into larger pharmacologically active molecules . These derivatives highlight the oxazolidinone ring’s role in enhancing target binding, particularly in antimicrobial or anticancer agents.

Physicochemical Properties Comparison

Compound CAS Molecular Weight (g/mol) Boiling Point (°C) Purity (%) Key Hazards
Benzyl 2-(2-oxooxazolidin-4-yl)acetate 13590-42-6 251.24 Not Available 95–97 Not Reported
Benzyl Phenyl Acetate 102-16-9 226.27 317–319 ≥98 Skin/eye irritation, H412
Benzyl Acetate 140-11-4 150.17 ~215 >98 H412

Key Observations :

  • The oxazolidinone moiety in the target compound increases molecular weight compared to simpler esters like benzyl acetate.
  • Boiling points correlate with molecular complexity; benzyl phenyl acetate’s higher boiling point (317–319°C) reflects its larger aromatic structure .

Research Findings and Gaps

  • Structural Insights: The oxazolidinone ring enhances binding to bacterial ribosomes, as seen in linezolid. The target compound’s ester group may improve bioavailability compared to free acids .
  • Data Limitations : Direct pharmacological or toxicological data for this compound are absent in the provided evidence, necessitating further studies.

Preparation Methods

Reagents and Reaction Conditions

  • Benzylamine : Serves as the nitrogen source for the oxazolidinone ring.

  • Glyoxylic acid : Provides the carbonyl and carboxylate groups necessary for cyclization.

  • Solvent : Methanol or ethanol under reflux (60–80°C).

  • Catalyst : Acetic acid or p-toluenesulfonic acid (pTSA) to facilitate imine formation.

The reaction proceeds via initial Schiff base formation between benzylamine and glyoxylic acid, followed by intramolecular cyclization to yield the oxazolidinone ring. Purification via flash chromatography (silica gel, ethyl acetate/hexane) typically achieves 65–75% yield.

Reductive Cyclization Using Sodium Borohydride

A modified reductive cyclization method, detailed in source, employs sodium borohydride (NaBH4) to streamline oxazolidinone formation. This approach is notable for its mild conditions and high enantioselectivity.

Procedure Overview

  • Azodicarboxylate Activation : Dibenzyl azodicarboxylate (1.0 equiv) reacts with benzylamine derivatives in acetonitrile at 0°C.

  • Reduction Step : NaBH4 (1.11 equiv) in methanol reduces intermediates to secondary alcohols.

  • Cyclization : Sodium hydroxide (1M) induces ring closure, yielding the oxazolidinone.

Key data:

ParameterValue
Temperature0°C (initial), RT (final)
Reaction Time2 hours (cyclization)
Yield90–99%
Enantiomeric Excess90–92%

Advantages and Limitations

  • Advantages : High yields and enantiomeric purity; avoids harsh acids.

  • Limitations : Requires careful handling of NaBH4 and precise pH control during cyclization.

Enamine-Mediated Synthesis via Dean-Stark Trap

Source describes an enamine-based strategy using a Dean-Stark apparatus to remove water, driving the reaction toward completion. This method is ideal for synthesizing derivatives with bulky substituents.

Reaction Steps

  • Enamine Formation : (S)-4-phenyloxazolidin-2-one reacts with butanal in benzene under reflux, with water removal via Dean-Stark trap.

  • Cyclization : The enamine intermediate undergoes intramolecular attack to form the oxazolidinone ring.

Conditions :

  • Solvent: Benzene or toluene.

  • Temperature: Reflux (80–110°C).

  • Catalysts: None required; reaction is thermally driven.

Yield and Scalability

  • Yield : 47–58% for substituted derivatives.

  • Scalability : Suitable for gram-scale synthesis but limited by the need for continuous water removal.

Continuous Flow Synthesis for Industrial Applications

Industrial-scale production often employs continuous flow reactors to enhance efficiency. Source highlights automated systems that optimize temperature, pressure, and reagent mixing.

Key Features

  • Reactors : Microfluidic channels with residence times of 10–30 minutes.

  • Conditions :

    • Temperature: 50–70°C.

    • Pressure: 2–5 bar.

  • Output : 85–90% yield with >95% purity.

Comparative Analysis

MethodYield (%)Purity (%)Scalability
Condensation65–7585–90Moderate
Reductive Cyclization90–9995–98High
Enamine-Mediated47–5890–92Low
Continuous Flow85–90>95Industrial

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade material. Common techniques include:

Flash Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (3:7 to 1:1 gradient).

  • Outcome : Removes unreacted benzylamine and glyoxylic acid.

Crystallization

  • Solvent System : Dichloromethane/hexane.

  • Yield Recovery : 70–80% after recrystallization.

Spectroscopic Characterization

  • NMR : δH 7.36–7.29 (m, 5H, benzyl), 4.48 (m, 1H, oxazolidinone CH), 3.89 (m, 1H, acetate CH2).

  • HRMS : m/z 251.1036 [M + H]+ (calculated for C12H15N2O4: 251.1032) .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodology :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
  • Ecotoxicity : Avoid aqueous release due to chronic toxicity to aquatic organisms (EC50 <10 mg/L) .

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